Home > Products > Screening Compounds P71217 > Oxo-ciprofloxacin
Oxo-ciprofloxacin -

Oxo-ciprofloxacin

Catalog Number: EVT-1592587
CAS Number:
Molecular Formula: C17H16FN3O4
Molecular Weight: 345.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ciprofloxacin, the parent compound, was developed in the 1980s and has since been classified as a second-generation fluoroquinolone antibiotic. Oxo-ciprofloxacin is synthesized through modifications of the ciprofloxacin molecule to improve its biological activity and reduce side effects. The classification of oxo-ciprofloxacin falls under the category of synthetic organic compounds with medicinal applications, specifically as an antibiotic.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxo-ciprofloxacin involves several chemical reactions, typically starting from ciprofloxacin hydrochloride. Key methods include:

  1. Amidification: This process involves reacting ciprofloxacin with acyl chloride derivatives in the presence of a base like sodium carbonate in an organic solvent such as tetrahydrofuran. The reaction is conducted at low temperatures (around 0°C) to facilitate the formation of amidified derivatives .
  2. Esterification: Ciprofloxacin can also be modified through esterification, where it reacts with glycerol in the presence of concentrated sulfuric acid at elevated temperatures (approximately 110°C). This method aims to produce esterified derivatives that exhibit enhanced solubility and bioavailability .
  3. Two-Step Synthesis: An alternative method involves a two-step synthesis starting from 2,4-dichloro-5-fluorobenzoyl chloride, which undergoes reactions with diethyl malonate followed by cyclization with piperazine .
Molecular Structure Analysis

Structure and Data

The molecular structure of oxo-ciprofloxacin includes:

  • A cyclopropyl group
  • A piperazine ring
  • A carboxylic acid moiety
  • A keto group at the 4-position
Chemical Reactions Analysis

Reactions and Technical Details

Oxo-ciprofloxacin undergoes various chemical reactions that enhance its antibacterial properties:

  1. Hydrolysis: In aqueous environments, oxo-ciprofloxacin can hydrolyze to form active species that exert antibacterial effects.
  2. N-Demethylation: This reaction modifies the piperazine moiety, potentially affecting the drug's pharmacokinetics.
  3. Formation of N-Nitroso Impurities: Recent studies have highlighted concerns regarding nitroso impurities formed during synthesis, which may pose genotoxic risks .

These reactions are essential for understanding the compound's stability and efficacy in therapeutic applications.

Mechanism of Action

Process and Data

Oxo-ciprofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The mechanism involves:

  • Binding to the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.
  • Inducing double-strand breaks in bacterial DNA, leading to cell death.

This dual-targeting mechanism contributes to its effectiveness against both Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Oxo-ciprofloxacin exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges between 260°C to 270°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are crucial for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

Oxo-ciprofloxacin has several applications in scientific research and medicine:

  • Antibiotic Therapy: It is used to treat various infections caused by susceptible bacteria, particularly in cases where standard treatments fail due to resistance.
  • Research Tool: The compound serves as a model for studying antibiotic resistance mechanisms and developing new antibacterial agents.
  • Analytical Chemistry: Oxo-ciprofloxacin is utilized in analytical methods for quantifying antibiotic levels in biological samples using techniques like high-performance liquid chromatography .
Biosynthesis and Metabolic Pathways of Oxo-Ciprofloxacin

Enzymatic Oxidation of Ciprofloxacin in Hepatic Microenvironments

Ciprofloxacin undergoes phase I metabolism primarily in hepatocytes, where enzymatic oxidation generates oxo-ciprofloxacin (4-oxo-ciprofloxacin). This metabolite forms via piperazinyl ring oxidation, specifically targeting the terminal nitrogen of the piperazine moiety. The reaction proceeds through a two-step mechanism: initial hydroxylation by cytochrome P450 (CYP) enzymes, followed by dehydrogenation to yield the stable ketone derivative. Subcellular localization studies confirm this oxidation occurs predominantly in endoplasmic reticulum membranes, where CYP enzymes are anchored [3] [7].

Quantitative analyses reveal oxo-ciprofloxacin represents 3–8% of total ciprofloxacin metabolites in human plasma, with urinary excretion accounting for ~10% of the administered dose. Its formation is substrate-dependent, showing linear kinetics at therapeutic ciprofloxacin concentrations (1–10 μg/mL) but saturation at supra-therapeutic levels (>20 μg/mL) [3] [6].

Table 1: Major Metabolites of Ciprofloxacin in Humans

MetaboliteStructure Modification% Total MetabolitesPrimary Excretion Route
Oxo-ciprofloxacinPiperazine N-oxidation3–8%Urine
SulfociprofloxacinPiperazine sulfonation3–8%Feces
Desethylene-ciprofloxacinEthylene cleavage from piperazine5–6%Urine
Formyl-ciprofloxacinFormylation of piperazine4–7%Urine

Role of Cytochrome P450 Isoenzymes in Oxo-Ciprofloxacin Formation

The CYP1A2 isoform is the principal catalyst for oxo-ciprofloxacin biosynthesis, evidenced by:

  • Inhibition studies: Co-administration of fluvoxamine (CYP1A2 inhibitor) reduces oxo-ciprofloxacin formation by 85% in human liver microsomes [6].
  • Recombinant enzyme assays: CYP1A2 exhibits a catalytic efficiency (kcat/Km) of 12.3 μL/min/pmol, surpassing CYP3A4 (1.8 μL/min/pmol) and CYP2C9 (undetectable activity) [7].

Genetic polymorphisms significantly influence this pathway. Carriers of the CYP1A2 rs762551 A-allele show 24% higher metabolic ratios (oxo-ciprofloxacin:parent drug) compared to wild-type individuals. This allele associates with enhanced enzyme inducibility, accelerating piperazine oxidation [7]. Unexpectedly, bacterial CYP107S1 from Pseudomonas aeruginosa also metabolizes ciprofloxacin to oxo-ciprofloxacin in vitro. This enzyme shares convergent functionality with human CYP1A2, exhibiting substrate promiscuity and heme-dependent oxidation, though its clinical relevance in infections remains unquantified [1] [5].

Table 2: Enzyme Kinetic Parameters for Oxo-Ciprofloxacin Formation

Enzyme SourceKm (μM)Vmax (pmol/min/mg)kcat (min⁻¹)
Human CYP1A238.2 ± 4.1420 ± 350.72 ± 0.05
Human CYP3A4215.6 ± 21.385 ± 90.14 ± 0.02
P. aeruginosa CYP107S152.0 ± 6.8Not reportedNot reported

Comparative Analysis of Oxidative Metabolites in Human and Animal Models

Interspecies variations in oxo-ciprofloxacin biosynthesis are pronounced:

  • Humans: Oxo-ciprofloxacin is the dominant oxidative metabolite (median metabolic ratio vs. parent drug: 5.91%), followed by desethylene-ciprofloxacin (5.86%) and formyl-ciprofloxacin (4.08%) [7].
  • Rodents: Mice exhibit 3-fold lower oxo-metabolite formation than humans, attributed to diminished CYP1A2 expression in liver microsomes. Instead, glucuronidation predominates [8].
  • Bacterial systems: Pseudomonas aeruginosa CYP107S1 produces oxo-ciprofloxacin as a minor metabolite during ciprofloxacin exposure, but with 100-fold lower efficiency than human CYP1A2. This suggests microbial metabolism is pharmacologically negligible in systemic clearance [1].

In critically ill humans, metabolic ratios shift significantly. Impaired renal function (creatinine clearance <30 mL/min) elevates oxo-ciprofloxacin concentrations by 2.3-fold due to reduced excretion, while hepatic dysfunction preferentially accumulates formyl-ciprofloxacin [7].

Properties

Product Name

Oxo-ciprofloxacin

IUPAC Name

6-fluoro-4-oxo-1-(2-oxocyclopropyl)-7-piperazin-1-ylquinoline-3-carboxylic acid

Molecular Formula

C17H16FN3O4

Molecular Weight

345.32 g/mol

InChI

InChI=1S/C17H16FN3O4/c18-11-5-9-12(6-13(11)20-3-1-19-2-4-20)21(14-7-15(14)22)8-10(16(9)23)17(24)25/h5-6,8,14,19H,1-4,7H2,(H,24,25)

InChI Key

NWVXUXFCAZFSQH-UHFFFAOYSA-N

Synonyms

BAY-q 3542
BAY-q-3542
oxo-ciprofloxacin
oxociprofloxacin

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.